2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid
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Description
“2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid” is a chemical compound with the molecular formula C14H11Cl2NO4S . It has a molecular weight of 360.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to an acetic acid group via a sulfonamide linkage . The phenyl ring is substituted with two chlorine atoms .Scientific Research Applications
Chemical Synthesis and Mechanism
Research has explored the mechanisms involved in the synthesis and transformation of compounds related to 2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid. For instance, studies have investigated the racemization mechanism of related optically active compounds, such as 2,4-dichloro-3-phenylcyclobutenone, revealing insights into the reversible formation of related chemical structures (Jenny & Roberts, 1956).
Kinetic Studies
Kinetics and mechanisms of reactions involving compounds similar to this compound have been extensively studied. For example, the oxidation kinetics of phenylthio acetic acids by chloramine T were analyzed, providing valuable information about the reaction rates and pathways (Srinivasan & Pitchumani, 1982).
Inhibition Studies
Research has also focused on the inhibition properties of related compounds. Studies on 1,3,5-trisubstituted-pyrazolines, including benzenesulfonamides, have revealed their potential as inhibitors of carbonic anhydrase I and II, highlighting the biochemical applications of these compounds (Gul et al., 2016).
Adsorption and Environmental Impact
The environmental impact and adsorption properties of closely related compounds have been a significant area of study. For instance, the adsorption behavior of trichlorophenoxy acetic acid on various materials was investigated, contributing to our understanding of its environmental interactions and potential applications in water purification and environmental remediation (Khan & Akhtar, 2011).
Herbicide Action and Toxicity
The mode of action and toxicological aspects of similar herbicides, such as 2,4-dichlorophenoxyacetic acid, have been extensively researched. This includes studies on the molecular mechanisms of herbicidal action and environmental toxicity, providing valuable information for the safe and effective use of these compounds (Zuanazzi et al., 2020).
Photolytic Transformation
Research into the photolytic transformation of diclofenac and its major transformation products in aqueous solutions offers insights into the environmental fate and breakdown pathways of these compounds (Eriksson et al., 2010).
properties
IUPAC Name |
2-[4-[(2,6-dichlorophenyl)sulfonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-2-1-3-12(16)14(11)22(20,21)17-10-6-4-9(5-7-10)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNFYNUGMICCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
794584-42-2 |
Source
|
Record name | 2-[4-(2,6-dichlorobenzenesulfonamido)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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